8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine
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Overview
Description
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine is a complex organic compound with a unique structure that includes a nitro group and a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the nitration of a precursor benzazepine compound, followed by reduction and cyclization reactions. The nitration step often requires concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives, nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzazepines depending on the nucleophile used.
Scientific Research Applications
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to fit into specific binding sites on proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-amino-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-carboxylic acid: The carboxylic acid group introduces additional reactivity and potential for forming salts and esters.
Uniqueness
The presence of the nitro group in 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine makes it particularly reactive in redox chemistry and provides unique biological activity compared to its analogs. This compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
950781-87-0 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1R,8S)-5-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-4-amine |
InChI |
InChI=1S/C11H13N3O2/c12-10-2-8-6-1-7(5-13-4-6)9(8)3-11(10)14(15)16/h2-3,6-7,13H,1,4-5,12H2/t6-,7+/m0/s1 |
InChI Key |
UWGRPOMNPQPMCS-NKWVEPMBSA-N |
SMILES |
C1C2CNCC1C3=CC(=C(C=C23)N)[N+](=O)[O-] |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC(=C(C=C23)N)[N+](=O)[O-] |
Canonical SMILES |
C1C2CNCC1C3=CC(=C(C=C23)N)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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